2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-13-10(7-11(14)15)8-5-3-4-6-9(8)12-13/h2-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYASVIWFNIEVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCCC2=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Indazole derivatives, which include this compound, have been found to inhibit, regulate, and/or modulate the activity of certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It is known that indazole derivatives can interact with their targets, leading to changes in the target’s function . For instance, some indazole derivatives have been found to possess high anti-inflammatory activity .
Biochemical Pathways
Indazole derivatives have been found to inhibit the production of certain mediators in osteoarthritis (oa) cartilage, such as prostaglandin e 2 (pge 2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner .
Result of Action
Some indazole derivatives have been found to possess high anti-inflammatory activity, suggesting that they may reduce inflammation at the molecular and cellular levels .
Biological Activity
2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid is a derivative of the indazole family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial domains. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The chemical structure can be represented as follows:
This compound features a tetrahydroindazole moiety that is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory response . The inhibition of COX-2 leads to reduced production of prostaglandins, thereby alleviating inflammation.
Cellular Effects
Research indicates that this compound modulates various cellular processes:
- Cell Signaling : It influences key signaling pathways that regulate cell proliferation and apoptosis.
- Gene Expression : The compound alters the expression levels of genes associated with inflammatory responses.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related indazole derivatives:
| Activity | IC50 Value (nM) | Reference |
|---|---|---|
| COX-2 Inhibition | < 100 | |
| Antimicrobial Activity | > 50 | |
| Antiprotozoal Activity | < 20 |
Case Studies
- Antimicrobial Evaluation : A study evaluated several indazole derivatives for their antimicrobial activities against Escherichia coli and Candida albicans. The results indicated that derivatives containing the tetrahydroindazole structure exhibited enhanced potency compared to standard antibiotics like metronidazole .
- Anti-inflammatory Studies : In vitro studies demonstrated that compounds similar to this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic benefits in treating inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Key Observations:
- Core Structure: The tetrahydroindazole core in the target compound reduces aromaticity compared to indole derivatives (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid), which may affect π-π stacking interactions and metabolic stability .
- Substituents: Ethyl groups (target compound) vs. methyl or fluorophenyl groups (analogues) influence steric bulk and lipophilicity.
- Functional Groups: Acetic acid (target) vs. Acetamide derivatives (e.g., ) may exhibit improved membrane permeability due to reduced polarity.
Physicochemical Properties
- Solubility: Acetic acid derivatives (target and ) are likely polar and water-soluble, whereas acetamide analogues () may exhibit higher lipophilicity.
- Thermal Stability: Tetrahydroindazole derivatives (e.g., ) are often crystalline solids with melting points influenced by substituents (e.g., 108°C for a spirotetrahydrobenzofuran analogue ).
Preparation Methods
Formation of Tetrahydroindazole Core
A widely reported method begins with 1,4-dioxaspiro[4.5]decan-8-one , which undergoes acylation with diethyl oxalate in the presence of lithium diisopropylamide (LDA) at −78 °C to afford a keto-ester intermediate. This intermediate is then treated with propyl hydrazine to cyclize and form the tetrahydroindazole ring system with an ethyl substituent at the 2-position, achieving yields around 82% (Scheme adapted from).
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | 1,4-dioxaspiro[4.5]decan-8-one + diethyl oxalate, LDA, −78 °C | Keto-ester intermediate | ~68 |
| 2 | Propyl hydrazine, cyclization | 2-ethyl-4,5,6,7-tetrahydro-2H-indazole | 82 |
Introduction of Acetic Acid Side Chain
The keto-ester intermediate or the cyclized tetrahydroindazole ester is hydrolyzed under acidic or basic conditions to yield the corresponding acetic acid derivative. For example, hydrolysis of the ester with aqueous base or acid affords the free acid in yields above 80% ().
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 3 | Base or acid hydrolysis (e.g., NaOH or HCl) | This compound | ~84 |
Purification and Crystallization
Purification is typically achieved by crystallization from alcohol solvents such as ethanol, often at temperatures below ambient (≤ 20 °C). The process may involve:
- Addition of ethanol to the reaction mixture.
- Cooling the mixture to precipitate the product.
- Filtration and washing with cold ethanol.
- Drying under vacuum to yield pure crystalline acid ().
Representative Reaction Conditions and Notes
| Parameter | Details |
|---|---|
| Base used for acylation | Lithium diisopropylamide (LDA) at −78 °C |
| Cyclization agent | Propyl hydrazine |
| Hydrolysis conditions | Acidic or basic aqueous media |
| Solvent for crystallization | Ethanol (anhydrous or with minor denaturants) |
| Temperature for crystallization | 10–20 °C or below |
| Reaction time for cyclization | Several hours (e.g., 40–50 h) |
Alternative Synthetic Approaches
Other methods include:
- Alkylation of indazole derivatives : Using bases such as lithium bis(trimethylsilyl)amide in dipolar aprotic solvents followed by reaction with alkyl halides to introduce substituents, then hydrolysis to yield the acid ().
- Visible-light-driven decarboxylative coupling : A novel approach for functionalizing 2H-indazoles with α-keto acids under mild conditions using light irradiation, although this method is more suited for derivatives rather than direct synthesis of the target compound ().
Summary Table of Key Synthetic Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Acylation | 1,4-dioxaspiro[4.5]decan-8-one + diethyl oxalate + LDA, −78 °C | Keto-ester intermediate | ~68 |
| 2 | Cyclization | Propyl hydrazine | 2-ethyl-tetrahydroindazole ring system | 82 |
| 3 | Ester hydrolysis | Acid or base hydrolysis | This compound | 84 |
| 4 | Purification | Ethanol crystallization, cooling ≤ 20 °C | Pure crystalline acid | — |
Research Findings and Practical Considerations
- The use of LDA at low temperature ensures selective acylation and prevents side reactions.
- Cyclization with propyl hydrazine is efficient and high yielding, providing the tetrahydroindazole scaffold with the ethyl substituent.
- Hydrolysis conditions must be carefully controlled to avoid decomposition of the sensitive indazole ring.
- Crystallization from ethanol at low temperature provides a clean, scalable purification method with minimal solvent residues.
- Alternative alkylation strategies using strong bases and alkyl halides offer flexibility for introducing various substituents but require careful control of reaction temperature and stoichiometry ().
Q & A
Q. What are the established synthetic routes for 2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid, and what are their yield optimization strategies?
A common approach involves cyclocondensation of substituted hydrazines with cyclic ketones to form the indazole core, followed by alkylation or carboxylation. For example, analogous compounds (e.g., 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid derivatives) are synthesized via refluxing chloroacetic acid with thiol-containing intermediates in ethanol under basic conditions (e.g., NaOH), achieving yields of ~60–75% . Yield optimization strategies include:
- Catalyst screening : Use of phase-transfer catalysts to enhance reaction efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Gradual heating (60–80°C) minimizes side reactions like over-alkylation.
Q. How can the structural integrity of this compound be confirmed during synthesis?
A multi-technique approach is recommended:
- Elemental analysis : Confirm C, H, N, S content (±0.3% deviation).
- IR spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .
- X-ray crystallography : Use programs like SHELX or WinGX for single-crystal structure determination, particularly to resolve stereochemistry in the tetrahydroindazole ring .
- HPLC purity assessment : Ensure >95% purity using C18 columns and UV detection at 254 nm.
Advanced Research Questions
Q. What methodological considerations are critical for evaluating the compound’s biological activity in in vitro assays?
- Cell line selection : Use target-specific models (e.g., HEP-G2 cells for cholesterol biosynthesis studies, as seen in analogous indazole derivatives) .
- Dose-response profiling : Test concentrations spanning 0.1–100 µM to identify IC₅₀ values.
- Positive controls : Include reference inhibitors (e.g., statins for HMG-CoA reductase assays) .
- Data normalization : Express activity relative to vehicle-treated controls to account for solvent effects.
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from:
- Variability in assay conditions (e.g., serum content, incubation time).
- Impurity profiles : Re-synthesize the compound and verify purity via LC-MS.
- Target specificity : Conduct counter-screens against related enzymes (e.g., cytochrome P450 isoforms) to rule off-target effects.
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for cross-study comparisons .
Q. What computational strategies are effective for predicting the compound’s binding modes to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., HMG-CoA reductase).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
- Pharmacophore mapping : Align electrostatic and hydrophobic features with known inhibitors .
Q. What experimental protocols are recommended for studying the compound’s stability under physiological conditions?
Q. How can salt forms of this compound be synthesized to improve solubility or bioavailability?
- Ion-exchange methods : React the free acid with NaOH/KOH in ethanol to form sodium/potassium salts .
- Metal complexation : Add stoichiometric equivalents of ZnSO₄ or CuCl₂ to form chelated complexes.
- Characterization : Confirm salt formation via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
